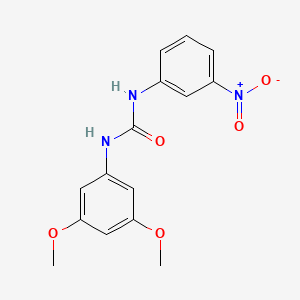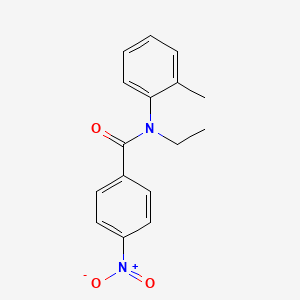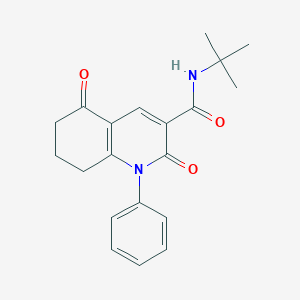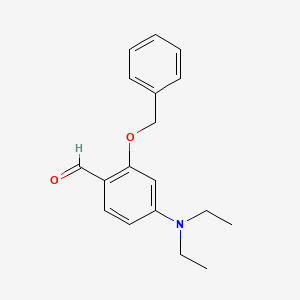
N-2-biphenylyl-2-(3-ethyl-5-methylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-2-biphenylyl-2-(3-ethyl-5-methylphenoxy)acetamide, also known as BPPA, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. BPPA is a selective antagonist of the transient receptor potential ankyrin 1 (TRPA1) channel, which is involved in pain and inflammation.
科学研究应用
N-2-biphenylyl-2-(3-ethyl-5-methylphenoxy)acetamide has been studied for its potential therapeutic applications in pain and inflammation. TRPA1 channels are involved in nociception, the perception of pain, and inflammation. N-2-biphenylyl-2-(3-ethyl-5-methylphenoxy)acetamide has been shown to block TRPA1 channels in vitro and in vivo, reducing pain and inflammation in animal models. N-2-biphenylyl-2-(3-ethyl-5-methylphenoxy)acetamide has also been studied for its potential use in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD), as TRPA1 channels are involved in airway inflammation and hyperresponsiveness.
作用机制
N-2-biphenylyl-2-(3-ethyl-5-methylphenoxy)acetamide selectively blocks TRPA1 channels by binding to a specific site on the channel protein. TRPA1 channels are activated by various stimuli such as cold, irritants, and inflammatory mediators. When activated, TRPA1 channels allow the influx of calcium ions into cells, leading to pain and inflammation. N-2-biphenylyl-2-(3-ethyl-5-methylphenoxy)acetamide blocks this influx of calcium ions, reducing pain and inflammation.
Biochemical and Physiological Effects:
N-2-biphenylyl-2-(3-ethyl-5-methylphenoxy)acetamide has been shown to reduce pain and inflammation in animal models of arthritis, neuropathic pain, and inflammatory pain. N-2-biphenylyl-2-(3-ethyl-5-methylphenoxy)acetamide has also been shown to reduce airway hyperresponsiveness and inflammation in animal models of asthma and COPD. N-2-biphenylyl-2-(3-ethyl-5-methylphenoxy)acetamide does not affect other ion channels or receptors, making it a selective TRPA1 antagonist.
实验室实验的优点和局限性
N-2-biphenylyl-2-(3-ethyl-5-methylphenoxy)acetamide is a useful tool for studying the role of TRPA1 channels in pain and inflammation. N-2-biphenylyl-2-(3-ethyl-5-methylphenoxy)acetamide is a selective TRPA1 antagonist, allowing researchers to study the specific effects of blocking TRPA1 channels. However, N-2-biphenylyl-2-(3-ethyl-5-methylphenoxy)acetamide has limited solubility in water, making it difficult to use in some experimental setups. N-2-biphenylyl-2-(3-ethyl-5-methylphenoxy)acetamide is also a relatively new compound, and more research is needed to fully understand its pharmacological properties.
未来方向
Future research on N-2-biphenylyl-2-(3-ethyl-5-methylphenoxy)acetamide could focus on its potential therapeutic applications in pain and inflammation. N-2-biphenylyl-2-(3-ethyl-5-methylphenoxy)acetamide could be tested in clinical trials for its efficacy and safety in treating conditions such as arthritis and neuropathic pain. N-2-biphenylyl-2-(3-ethyl-5-methylphenoxy)acetamide could also be studied for its potential use in treating respiratory diseases such as asthma and COPD. Further research on the pharmacological properties of N-2-biphenylyl-2-(3-ethyl-5-methylphenoxy)acetamide could lead to the development of more selective and potent TRPA1 antagonists.
合成方法
The synthesis of N-2-biphenylyl-2-(3-ethyl-5-methylphenoxy)acetamide involves the reaction of 2-bromo-1,1'-biphenyl with 2-(3-ethyl-5-methylphenoxy)acetic acid in the presence of a base such as potassium carbonate. The reaction yields N-2-biphenylyl-2-(3-ethyl-5-methylphenoxy)acetamide as a white solid with a melting point of 168-170°C. The purity of N-2-biphenylyl-2-(3-ethyl-5-methylphenoxy)acetamide can be confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
属性
IUPAC Name |
2-(3-ethyl-5-methylphenoxy)-N-(2-phenylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO2/c1-3-18-13-17(2)14-20(15-18)26-16-23(25)24-22-12-8-7-11-21(22)19-9-5-4-6-10-19/h4-15H,3,16H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKXEIWNRCTWON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1)C)OCC(=O)NC2=CC=CC=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[(4-thiomorpholinylcarbonothioyl)thio]acetic acid](/img/structure/B5749239.png)

![1-(2,3-dimethylphenyl)-4-[(4-methoxyphenyl)acetyl]piperazine](/img/structure/B5749253.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B5749281.png)
![5-{[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5749289.png)
![ethyl 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5749294.png)

![N-[4-({[(4-ethoxyphenyl)amino]carbonyl}amino)phenyl]-N-methylacetamide](/img/structure/B5749307.png)
